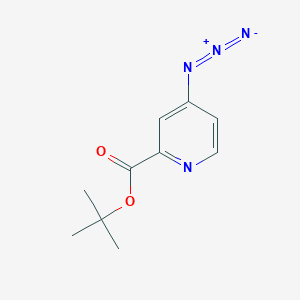
2,4,6-Tris(4-pyridyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-pyridyl)pyridine is a chemical compound with the molecular formula C20H14N4 . It is a white to almost white powder .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Molecular Structure Analysis
The molecular structure of 2,4,6-Tris(4-pyridyl)pyridine is characterized by a central pyridine ring with three pyridyl groups attached at the 2, 4, and 6 positions .Chemical Reactions Analysis
The utilization of 2,4,6-tris(4-pyridyl)pyridine (tpy) for metal–organic framework modification can greatly improve the photocatalytic performance for CO2 reduction . The electron-donating nature of tpy enables the charge transfer effect, which induces strong CO2 binding affinity .Physical And Chemical Properties Analysis
2,4,6-Tris(4-pyridyl)pyridine has a density of 1.2±0.1 g/cm3, a boiling point of 477.1±40.0 °C at 760 mmHg, and a flash point of 211.4±20.3 °C . It has 4 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 92.4±0.3 cm3, and it has a polar surface area of 52 Å2 .Wissenschaftliche Forschungsanwendungen
Photocatalytic Applications
The electron-donating nature of this compound is exploited in metal–organic frameworks for CO2 reduction. It improves photocatalytic performance by facilitating charge transfer effects, which induce strong CO2 binding affinity and promote CO2-to-CO conversion .
Catalysis
The compound is involved in acid-controlled multicomponent synthesis processes. It’s used as a nitrogen source under microwave irradiation to selectively synthesize six-membered heterocycles, including pyridines and pyrimidines .
Green Chemistry
In the pursuit of environmentally friendly chemistry, this compound is part of a one-pot synthesis methodology for triarylpyridines. This process is notable for its excellent yields, shorter reaction times, and the reusability of the catalyst .
Anticancer Research
New derivatives of this compound have been synthesized and evaluated for their anticancer activity. They are involved in three-component reactions leading to triarylpyridines, which are then tested as cytotoxic agents .
Antibacterial and Antifungal Activities
Derivatives of this compound have shown antibacterial activities against both Gram-negative and Gram-positive bacteria. They also exhibit antifungal activity against Candida albicans, making them valuable in the development of new antimicrobial drugs .
Wirkmechanismus
Target of Action
It’s known that this compound is often used in the modification of metal-organic frameworks .
Mode of Action
The mode of action of 2,4,6-Tris(4-pyridyl)pyridine involves its electron-donating nature, which enables a charge transfer effect . This effect induces a strong CO2 binding affinity, facilitates *COOH formation, and promotes CO2-to-CO conversion .
Biochemical Pathways
It’s known that the compound plays a significant role in the photocatalytic performance for co2 reduction .
Result of Action
The result of the action of 2,4,6-Tris(4-pyridyl)pyridine is the enhanced photocatalytic performance for CO2 reduction . This is achieved through the facilitation of *COOH formation and the promotion of CO2-to-CO conversion .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4,6-tripyridin-4-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-7-21-8-2-15(1)18-13-19(16-3-9-22-10-4-16)24-20(14-18)17-5-11-23-12-6-17/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIKQKXWMOIVTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-pyridyl)pyridine | |
CAS RN |
113919-79-2 |
Source


|
| Record name | 2,4,6-Tri(pyridin-4-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2953480.png)
![5-(2-oxo-2-phenylethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2953481.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953482.png)
![N-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-4-methoxybenzenecarboxamide](/img/structure/B2953483.png)
![N-(2,4-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2953484.png)
![N-(4-chlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2953485.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2953487.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2953489.png)





